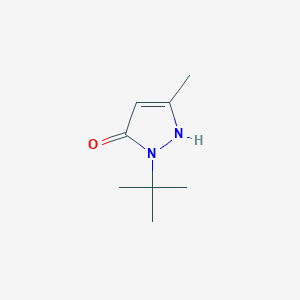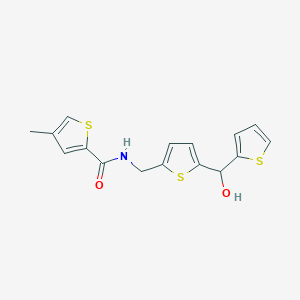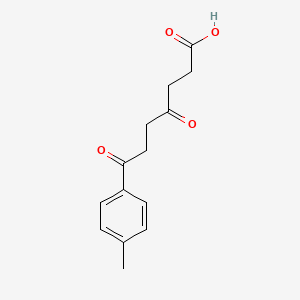
4,7-Dioxo-7-p-tolyl-heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dioxo-7-p-tolyl-heptanoic acid is a biochemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4,7-Dioxo-7-p-tolyl-heptanoic acid is represented by the SMILES notation:CC1=CC=C (C=C1)C (=O)CCC (=O)CCC (=O)O . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
Proteomics Research
4,7-Dioxo-7-p-tolyl-heptanoic acid: is utilized in proteomics research due to its biochemical properties. It serves as a molecular probe to study protein interactions and functions. The compound’s ability to interact with various proteins can help in identifying protein expression levels in different biological samples, aiding in the understanding of disease mechanisms and the discovery of potential therapeutic targets .
Biochemical Synthesis
This compound is also employed in the synthesis of complex biochemicals. Its structure allows for the introduction of specific functional groups that are essential in the development of new molecules with potential pharmacological activities. Researchers can use it as a building block to create novel compounds for drug discovery .
Analytical Chemistry
In analytical chemistry, 4,7-Dioxo-7-p-tolyl-heptanoic acid can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .
Corrosion Inhibition
The compound has potential applications as a corrosion inhibitor. Its chemical makeup can be utilized to prevent corrosion in metal alloys, which is particularly useful in industrial settings where metal parts are exposed to harsh conditions that can lead to degradation .
Organic Building Blocks
As an organic building block, 4,7-Dioxo-7-p-tolyl-heptanoic acid is valuable in organic synthesis. It can be used to construct a wide variety of organic compounds, including polymers, dyes, and pharmaceuticals. Its versatility in reactions makes it a fundamental component in synthetic organic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure is explored for the development of new drugs. It can be modified to produce derivatives with enhanced biological activity or reduced toxicity. This process is crucial for the creation of new medications that can treat various diseases more effectively .
Material Science
The compound finds applications in material science, particularly in the development of new materials with specific properties. For instance, it can be incorporated into polymers to alter their physical characteristics, such as flexibility, strength, or thermal stability .
Environmental Chemistry
Lastly, 4,7-Dioxo-7-p-tolyl-heptanoic acid can be used in environmental chemistry research to study the degradation of organic compounds in the environment. Understanding its breakdown products and pathways can provide insights into the environmental fate of similar compounds .
Safety and Hazards
Propriétés
IUPAC Name |
7-(4-methylphenyl)-4,7-dioxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10-2-4-11(5-3-10)13(16)8-6-12(15)7-9-14(17)18/h2-5H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHAVLUZTVMQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dioxo-7-p-tolyl-heptanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile](/img/structure/B2857122.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2857124.png)
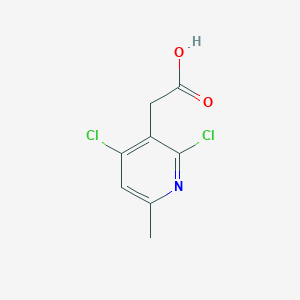
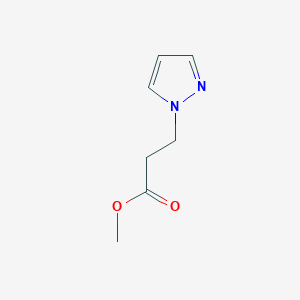
![2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2857129.png)
![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)
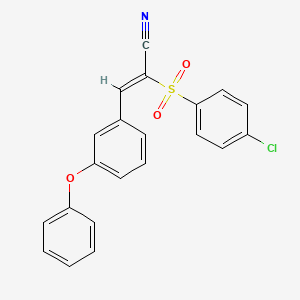
![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)

